1-phenyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
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Overview
Description
1-phenyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a phenyl group, a thiophene ring, and a triazole moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea typically involves multi-step reactions. One common method starts with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The thiophene ring is then introduced via a coupling reaction. Finally, the phenyl group is attached through a substitution reaction, and the urea moiety is formed by reacting with an isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-phenyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, blocking its activity. The triazole and thiophene rings play crucial roles in stabilizing the interaction with the target enzyme, while the phenyl group enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-(1H-1,2,3-triazol-4-yl)methyl)urea: Lacks the thiophene ring.
1-phenyl-3-((1-(furan-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea: Contains a furan ring instead of a thiophene ring.
1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 1-phenyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea imparts unique electronic and steric properties, enhancing its potential biological activity compared to similar compounds. The combination of the phenyl, thiophene, and triazole moieties makes it a versatile and promising candidate for further research and development.
Properties
IUPAC Name |
1-phenyl-3-[(1-thiophen-3-yltriazol-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(16-11-4-2-1-3-5-11)15-8-12-9-19(18-17-12)13-6-7-21-10-13/h1-7,9-10H,8H2,(H2,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMADHPOBISYKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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